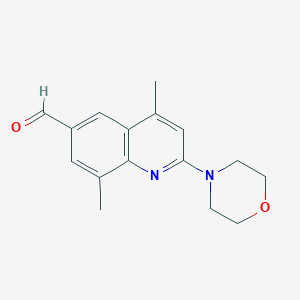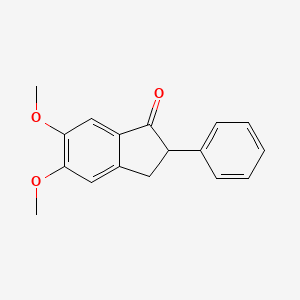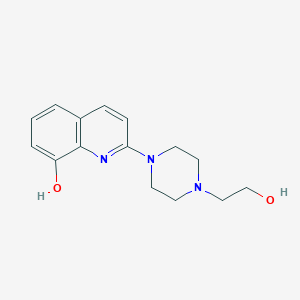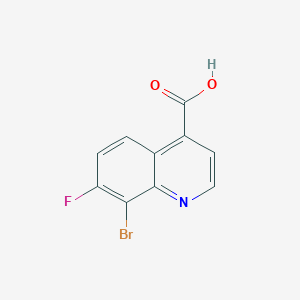
2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile is a complex organic compound that features a phthalimide moiety linked to a phenylacetonitrile group. Compounds with phthalimide structures are often used in various chemical and pharmaceutical applications due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile typically involves the following steps:
Formation of the Phthalimide Core: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the Phenylacetonitrile Group: This step may involve a nucleophilic substitution reaction where the phthalimide core reacts with a halogenated phenylacetonitrile under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylacetonitrile moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic substitution may use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceuticals: Potential use in drug design and development due to its structural features.
Biological Probes: Could be used in the development of probes for biological studies.
Industry
Materials Science:
Agriculture: May be used in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. In catalysis, it may facilitate the formation or breaking of chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A simpler compound with similar structural features.
Phenylacetonitrile: Shares the phenylacetonitrile moiety.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom of the phthalimide ring.
Uniqueness
2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile is unique due to the combination of the phthalimide and phenylacetonitrile groups, which may confer specific reactivity and applications not seen in simpler analogs.
Propriétés
Numéro CAS |
62971-28-2 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
2-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C16H16N2O2/c17-10-9-11-5-7-12(8-6-11)18-15(19)13-3-1-2-4-14(13)16(18)20/h5-8,13-14H,1-4,9H2 |
Clé InChI |
KVICBAFZZABMEM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)




![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)


![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)

![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)


